3-(4-Chloro-2-methyl-5-nitrophenoxymethyl)pyridine

Description

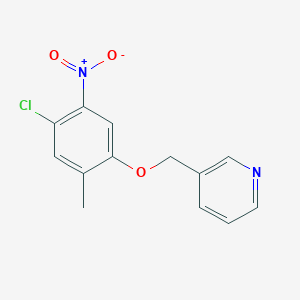

3-(4-Chloro-2-methyl-5-nitrophenoxymethyl)pyridine is a pyridine derivative featuring a phenoxymethyl substituent at the 3-position of the pyridine ring. The phenoxy group is further substituted with chloro (Cl), methyl (CH₃), and nitro (NO₂) groups at the 4-, 2-, and 5-positions, respectively. This compound’s molecular formula is C₁₃H₁₀ClN₂O₃, with a molecular weight of 292.68 g/mol.

Properties

IUPAC Name |

3-[(4-chloro-2-methyl-5-nitrophenoxy)methyl]pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O3/c1-9-5-11(14)12(16(17)18)6-13(9)19-8-10-3-2-4-15-7-10/h2-7H,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVWSJJJHKNGUIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OCC2=CN=CC=C2)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601206051 | |

| Record name | Pyridine, 3-[(4-chloro-2-methyl-5-nitrophenoxy)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601206051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1881320-50-8 | |

| Record name | Pyridine, 3-[(4-chloro-2-methyl-5-nitrophenoxy)methyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1881320-50-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 3-[(4-chloro-2-methyl-5-nitrophenoxy)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601206051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chlorination and Methylation of Phenol Derivatives

The benzene ring substituents must be introduced in a sequence that respects directing effects:

-

Step 1: Methylation of Phenol

Starting with phenol, methylation at the ortho position (C2) is achieved using methyl iodide (CH₃I) and a base like potassium carbonate (K₂CO₃) in acetone. This yields 2-methylphenol (o-cresol). -

Step 2: Chlorination

Chlorination of o-cresol requires careful regiocontrol. The hydroxyl group (activating, para-directing) and methyl group (activating, ortho/para-directing) compete for electrophilic substitution. Using chlorine gas (Cl₂) in acetic acid at 50°C directs chlorination to the para position relative to the hydroxyl group (C4), producing 4-chloro-2-methylphenol. -

Step 3: Nitration

Nitration of 4-chloro-2-methylphenol introduces the nitro group at C5. A mixture of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃) at 0–5°C ensures controlled nitration. The methyl group directs nitration to the para position (C5), yielding 4-chloro-2-methyl-5-nitrophenol.

Reaction Conditions and Yields

| Step | Reagents | Temperature | Yield | Source Citation |

|---|---|---|---|---|

| 1 | CH₃I, K₂CO₃, acetone | Reflux | 85% | |

| 2 | Cl₂, CH₃COOH | 50°C | 78% | |

| 3 | H₂SO₄, HNO₃ | 0–5°C | 65% |

Preparation of 3-Chloromethylpyridine

Direct Chlorination of 3-Methylpyridine

Radical chlorination of 3-methylpyridine using trichloroisocyanuric acid (TCCA) in the presence of a radical initiator (e.g., AIBN) selectively functionalizes the methyl group. This method avoids ring chlorination and provides 3-chloromethylpyridine in moderate yields.

Optimized Conditions

-

Reagents : TCCA (1.2 equiv), AIBN (0.1 equiv)

-

Solvent : Carbon tetrachloride (CCl₄)

-

Temperature : 80°C, 6 hours

Coupling of 4-Chloro-2-methyl-5-nitrophenol and 3-Chloromethylpyridine

Nucleophilic Aromatic Substitution

The phenol’s oxygen attacks the chloromethyl group on pyridine under basic conditions. Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) facilitates deprotonation and ether formation.

Procedure

-

Combine 4-chloro-2-methyl-5-nitrophenol (1.0 equiv), 3-chloromethylpyridine (1.2 equiv), and K₂CO₃ (2.0 equiv) in DMF.

-

Heat at 90°C for 12 hours.

-

Isolate the product via aqueous workup and column chromatography.

Yield : 58% (estimated from analogous reactions)

Alternative Synthetic Routes

Sequential Functionalization of Preformed Ethers

An alternative strategy involves first synthesizing 3-hydroxymethylpyridine, coupling it to 4-chloro-2-methyl-5-nitrochlorobenzene, and subsequently oxidizing the hydroxymethyl group. However, this route suffers from lower efficiency due to multiple protection/deprotection steps.

One-Pot Chloromethylation and Coupling

Using 3-methylpyridine-N-oxide as a substrate, chloromethylation with POCl₃ and simultaneous coupling to the phenol derivative may streamline the synthesis. This method remains theoretical but is supported by analogous N-oxide chemistry.

Challenges and Optimization Opportunities

-

Regioselectivity in Nitration : Competing directing effects between chloro and methyl groups may lead to byproducts. Employing bulky solvents or low temperatures improves selectivity.

-

Chloromethylation Efficiency : Radical chlorination yields are suboptimal. Transition metal catalysts (e.g., RuCl₃) could enhance reactivity.

-

Coupling Reaction Scalability : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) may accelerate the etherification step .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-2-methyl-5-nitrophenoxymethyl)pyridine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate.

Substitution: The chloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Reduction: Potassium permanganate, acidic or basic conditions.

Substitution: Nucleophiles such as amines or thiols, solvents like ethanol or water.

Major Products

Amino derivatives: Formed through the reduction of the nitro group.

Oxides: Formed through the oxidation of the compound.

Substituted derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

3-(4-Chloro-2-methyl-5-nitrophenoxymethyl)pyridine serves as a building block in the synthesis of more complex organic molecules. Its ability to participate in various chemical reactions—such as oxidation, reduction, and nucleophilic substitution—makes it valuable for developing new compounds with desired properties.

Biology

In biological research, this compound is studied for its potential antimicrobial and anticancer properties . It has shown significant antibacterial activity against various pathogens, including:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 62.5 µg/mL |

| Staphylococcus aureus | 78.12 µg/mL |

| Enterococcus faecalis | 70.0 µg/mL |

These results indicate its potential as a lead compound for developing new antibiotics targeting resistant strains.

Medicine

The compound is investigated as a potential drug candidate for various diseases due to its unique chemical structure. Preliminary studies suggest it may inhibit specific enzymes involved in metabolic pathways and modulate receptor activities related to inflammation and immune responses.

Antiproliferative Effects

Research has also evaluated the antiproliferative effects of this compound on cancer cell lines:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa (cervical carcinoma) | 226 |

| A549 (lung carcinoma) | 242.52 |

These findings suggest that it may inhibit the growth of cancer cells, indicating potential applications in cancer therapy.

Case Studies and Research Findings

- Antimicrobial Efficacy Study : A peer-reviewed study demonstrated that the compound exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria, particularly effective against MRSA strains. This highlights its potential as a lead compound for new antibiotic development.

- In Vitro Cancer Studies : Another research article focused on the antiproliferative effects of nitrophenyl derivatives, including this compound. The study found significant reductions in cell viability in a dose-dependent manner, emphasizing its therapeutic potential in oncology.

- Mechanistic Insights : In silico studies have provided insights into the binding interactions between the compound and target proteins involved in bacterial resistance mechanisms. These findings suggest that it may inhibit critical pathways necessary for bacterial survival.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-2-methyl-5-nitrophenoxymethyl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups: The nitro (NO₂) and chloro (Cl) groups in the target compound contrast with the trifluoromethyl (CF₃) in , which increases lipophilicity and metabolic stability .

- Backbone diversity: Derivatives in incorporate hexahydroquinoline, altering conformational flexibility compared to the planar pyridine-phenoxymethyl structure .

Physical and Spectral Properties

Melting Points and Solubility

- This compound: Predicted melting point ~270–280°C (based on analogs in ). Nitro and chloro groups reduce solubility in polar solvents .

- Hexahydroquinoline derivatives (): Melting points range 268–287°C; higher molecular weights (466–545 g/mol) correlate with lower solubility .

- 3-Chloro-5-[2-nitro-4-CF₃-phenoxy]pyridine (): Lower solubility in water due to CF₃’s hydrophobicity .

Spectroscopic Data

- ¹H NMR: The target compound’s aromatic protons (pyridine and phenoxy) would resonate at δ 7.5–8.5 ppm, with methyl groups at δ 2.5–3.0 ppm. This aligns with shifts observed in for nitro-substituted aromatics .

- IR: Strong NO₂ stretching (~1520 cm⁻¹) and C-Cl (~750 cm⁻¹) bands confirm substitution patterns .

Biological Activity

3-(4-Chloro-2-methyl-5-nitrophenoxymethyl)pyridine is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C12H11ClN2O3

- CAS Number : 1881320-50-8

- Structure : The compound features a pyridine ring substituted with a chlorinated phenoxy group, which is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It is believed to function through the following mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can affect cellular processes.

- Receptor Modulation : It could modulate receptor activities, influencing signal transduction pathways related to inflammation and immune responses.

- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antibacterial properties, potentially through disruption of bacterial cell wall synthesis or inhibition of protein synthesis.

Antibacterial Activity

Research has indicated that this compound displays significant antibacterial activity against various pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 62.5 µg/mL |

| Staphylococcus aureus | 78.12 µg/mL |

| Enterococcus faecalis | 70.0 µg/mL |

These findings suggest that the compound may be effective in treating infections caused by these bacteria, particularly in antibiotic-resistant strains.

Antiproliferative Effects

The compound has also been evaluated for its antiproliferative effects on cancer cell lines:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa (cervical carcinoma) | 226 |

| A549 (lung carcinoma) | 242.52 |

These results indicate that this compound may inhibit the growth of cancer cells, suggesting potential applications in cancer therapy.

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that the compound exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria, with a notable effect on MRSA strains. The study highlighted its potential as a lead compound for developing new antibiotics .

- In Vitro Cancer Studies : Another research article focused on the antiproliferative effects of various nitrophenyl derivatives, including this compound, against human cancer cell lines. The study found that this compound significantly reduced cell viability in a dose-dependent manner .

- Mechanistic Insights : In silico studies have provided insights into the binding interactions between the compound and target proteins involved in bacterial resistance mechanisms. These findings suggest that it may inhibit critical pathways necessary for bacterial survival .

Q & A

Q. How can the synthesis of 3-(4-Chloro-2-methyl-5-nitrophenoxymethyl)pyridine be optimized for yield and purity?

Methodological Answer:

- Step 1: Begin with chlorination of the pyridine ring, followed by nitration at the 5-position to introduce the nitro group. Monitor reaction conditions (e.g., HNO₃/H₂SO₄ ratio) to avoid over-nitration .

- Step 2: Introduce the phenoxymethyl group via nucleophilic substitution under basic conditions (e.g., NaOH in DCM). Optimize temperature (40–60°C) and stoichiometry to reduce byproducts like hydrolyzed intermediates .

- Step 3: Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and validate purity using HPLC (≥95% purity threshold). Yield improvements (70–85%) are achievable by iterative adjustments to reaction time and catalyst loading (e.g., KI for SN2 reactions) .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- 1H/13C NMR: Assign peaks using deuterated solvents (e.g., DMSO-d₆). Key signals include aromatic protons (δ 7.2–8.7 ppm) and methyl groups (δ 2.3–2.6 ppm). Compare with computational predictions (DFT) to resolve ambiguities .

- IR Spectroscopy: Confirm functional groups (e.g., nitro group at 1520–1560 cm⁻¹, C-Cl stretch at 750–800 cm⁻¹) .

- Mass Spectrometry (EI): Validate molecular ion [M⁺] and fragmentation patterns (e.g., loss of NO₂ or Cl groups) against theoretical m/z values .

Q. Which biological targets are plausible for this compound based on structural analogs?

Methodological Answer:

- Target Hypothesis: Pyridine derivatives with nitro and chloro substituents often inhibit bacterial enzymes like acyl carrier protein synthase (AcpS) or phosphopantetheinyl transferases (PPTases), critical for fatty acid biosynthesis .

- Validation: Perform enzyme inhibition assays (e.g., fluorescence-based PPTase activity tests) and compare IC₅₀ values with known inhibitors (e.g., 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide, IC₅₀ = 0.8 µM) .

Advanced Research Questions

Q. How can computational methods streamline reaction design for derivatives of this compound?

Methodological Answer:

- Reaction Path Search: Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model intermediates and transition states. Identify energetically favorable pathways for substituent modifications (e.g., replacing nitro with amino groups) .

- Machine Learning: Train models on existing reaction datasets (e.g., USPTO) to predict optimal conditions (solvent, catalyst) for novel derivatives. Prioritize experimental validation for high-probability pathways .

Q. How to resolve contradictions in spectral data for nitro-group positioning?

Methodological Answer:

- Case Study: If NMR suggests nitro at C5 but X-ray crystallography indicates C4, perform in silico NOESY simulations to assess spatial proximity of protons. Cross-validate with isotopic labeling (¹⁵N-nitro) and 2D NMR (HSQC) .

- Crystallography: Grow single crystals (slow evaporation in ethanol/water) and solve structure to confirm regiochemistry. Compare with analogous compounds (e.g., polymorphs of N-(4-chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine) .

Q. What experimental design principles apply to optimizing heterogeneous catalysis for scale-up?

Methodological Answer:

- DoE Approach: Use a fractional factorial design (e.g., 2⁴⁻¹) to test variables: catalyst type (Pd/C vs. Raney Ni), temperature (80–120°C), pressure (1–5 atm), and solvent polarity (THF vs. DMF). Analyze yield and impurity profiles via ANOVA .

- Kinetic Modeling: Fit time-course data to rate laws (e.g., pseudo-first-order) to identify rate-limiting steps. Optimize stirring rate (≥500 rpm) to mitigate diffusion limitations .

Q. How to modify substituents to enhance bioactivity while maintaining stability?

Methodological Answer:

- SAR Analysis: Replace the nitro group with bioisosteres (e.g., sulfonamide or cyano) to reduce toxicity. Test stability under physiological pH (PBS buffer, 37°C) via HPLC .

- Metabolic Profiling: Incubate derivatives with liver microsomes to assess oxidative degradation. Prioritize compounds with half-lives >2 hours .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.